MG-262

Catalog No.
S535353
CAS No.
179324-22-2
M.F
C25H42BN3O6
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MG-262

CAS Number

179324-22-2

Product Name

MG-262

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid

Molecular Formula

C25H42BN3O6

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1

InChI Key

MWKOOGAFELWOCD-FKBYEOEOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

MG-262; MG 262; MG262; Z-LLL-boronate; Z-LLL-B(OH)2; Z-Leu-Leu-Leu-B(OH)2; PS-III; PS III; PSIII;

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

The exact mass of the compound PS-III is 491.3167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MG-262 (Z-Leu-Leu-Leu-B(OH)2; CAS 179324-22-2) is a highly potent, cell-permeable peptide boronic acid that selectively and reversibly targets the chymotrypsin-like activity of the 20S proteasome . Synthesized as a structural analog to the widely utilized peptide aldehyde MG-132, MG-262 replaces the C-terminal aldehyde with a boronic acid warhead, fundamentally altering its binding kinetics and intrinsic potency [1]. For scientific procurement, this compound serves as a critical high-affinity reagent in ubiquitin-proteasome system (UPS) research, oncology modeling, and targeted protein degradation assays, offering superior target engagement at significantly lower working concentrations than traditional aldehyde-based inhibitors .

Substituting MG-262 with its direct aldehyde counterpart (MG-132) or other generic peptide aldehydes compromises assay stringency due to fundamental differences in target binding mechanics[1]. While peptide aldehydes form rapidly reversible hemiacetals with the active site threonine of the proteasome, the boronic acid moiety of MG-262 forms a highly stable tetrahedral adduct stabilized by hydrogen bonding[1]. This structural distinction results in a drastically slower dissociation rate, preventing the rapid recovery of proteasome activity often observed with generic aldehyde inhibitors during extended cellular assays or washout steps . Consequently, using MG-132 in protocols optimized for MG-262 leads to incomplete proteasome blockade and necessitates higher dosing, which exacerbates off-target cytotoxicity and alters procurement workflows regarding reagent stability [2].

Picomolar Binding Affinity via Boronate Adduct Formation

The substitution of an aldehyde with a boronic acid warhead drastically increases the intrinsic binding affinity of the inhibitor to the 20S proteasome. Biochemical assays demonstrate that MG-262 achieves an inhibitory constant (Ki) of 0.023 nM against the SDS-activated 20S proteasome, whereas its aldehyde analog MG-132 exhibits a Ki of 4 nM . This represents a greater than 170-fold increase in intrinsic potency for the boronate form [1].

Evidence DimensionInhibitory Constant (Ki) against 20S Proteasome
Target Compound Data0.023 nM
Comparator Or BaselineMG-132 (4 nM)
Quantified Difference>170-fold higher intrinsic potency for MG-262
ConditionsSDS-activated 20S proteasome biochemical assay

Enables ultra-low dosing in biochemical assays, minimizing the risk of solvent (DMSO) toxicity and off-target protease inhibition.

Enhanced Cytotoxicity and Growth Inhibition in Plasma Cell Lines

In cellular models of multiple myeloma, the enhanced biochemical potency of MG-262 translates directly into superior growth inhibition compared to standard peptide aldehydes. In MTT-assays evaluating cell-permeable proteasome inhibitors, MG-262 demonstrated a half-maximal growth inhibition (IC50) of 31 nM across myeloma cell lines, whereas MG-132 required an average dose of 177 nM to achieve the same effect [1]. This dose-dependent cell cycle arrest and apoptosis induction occurred irrespective of chromosome 13 deletion status[1].

Evidence DimensionHalf-maximal growth inhibition (IC50)
Target Compound Data31 nM
Comparator Or BaselineMG-132 (177 nM)
Quantified Difference5.7-fold higher cellular efficacy for MG-262
ConditionsMultiple myeloma cell lines (e.g., OPM-2, U266) evaluated via MTT-assay

Critical for selecting the appropriate inhibitor concentration in phenotypic screening and apoptosis induction models without triggering non-specific, high-dose cell death.

Susceptibility to Boronate-Polyphenol Complexation in Media

The specific chemical reactivity of the boronic acid moiety in MG-262 dictates strict formulation and media compatibility requirements. Studies have shown that the apoptotic effect of MG-262 is significantly diminished in the presence of dietary flavonoids, such as quercetin or green tea extracts, due to the formation of an inactive boronate-polyphenol complex [1]. In contrast, the cytotoxic effect of the aldehyde MG-132 remains unaffected by quercetin under identical conditions [1].

Evidence DimensionCytotoxic efficacy in the presence of flavonoids (e.g., quercetin)
Target Compound DataEfficacy diminished due to complexation
Comparator Or BaselineMG-132 (Efficacy unaffected)
Quantified DifferenceComplete divergence in formulation compatibility and off-target neutralization
ConditionsCo-treatment of cancer cells with proteasome inhibitors and dietary flavonoids

Essential for researchers designing co-treatment assays or in vivo dietary models, as specific excipients or media components can inadvertently neutralize the boronic acid warhead.

Strict Reconstitution and Handling Requirements for Boronates

The procurement and handling workflow for MG-262 differs significantly from standard peptide aldehydes due to the inherent instability of the boronic acid group in aqueous environments. While MG-262 is stable as a lyophilized solid at -20°C to -80°C, it is highly susceptible to degradation in solution and must be dissolved immediately before use . This contrasts with MG-132, which can often be stored in DMSO stock solutions for longer durations with less risk of rapid degradation .

Evidence DimensionAqueous/Solution Stability
Target Compound DataRequires immediate use upon reconstitution; highly sensitive to freeze/thaw
Comparator Or BaselineMG-132 / Peptide Aldehydes (Higher tolerance for extended solution storage)
Quantified DifferenceOperational shift from bulk stock preparation to single-use aliquot workflows
ConditionsLaboratory storage and reagent preparation protocols

Dictates laboratory procurement behavior, requiring buyers to purchase smaller, single-use aliquots rather than bulk powders for long-term stock solutions.

Ultra-Low Dose Ubiquitin-Proteasome System (UPS) Assays

Due to its 23 pM Ki, MG-262 is the preferred reagent for biochemical and cellular UPS assays requiring complete proteasome blockade without the solvent toxicity associated with the higher micromolar doses required by MG-132 .

In Vitro Multiple Myeloma Phenotypic Screening

Leveraging its 31 nM IC50, MG-262 is utilized to establish baseline cytotoxicity and study dose-dependent cell cycle arrest in plasma cell models, particularly when evaluating resistance mechanisms irrespective of chromosome 13 deletion status [1].

Co-Treatment and Excipient Compatibility Studies

MG-262 serves as a critical structural control in formulation studies investigating boronate-polyphenol complexation, guiding the development of next-generation boronic acid drugs designed to avoid antagonism by dietary flavonoids [2].

Sustained Target Engagement and Washout Models

Because the boronate-threonine adduct has a drastically slower dissociation rate than hemiacetal bonds, MG-262 is ideal for washout experiments where prolonged, sustained proteasome inhibition is required after the initial compound exposure [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

491.3166662 Da

Monoisotopic Mass

491.3166662 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

549V4DP94W

Other CAS

179324-22-2

Wikipedia

Ps-iii

Dates

Last modified: 04-14-2024
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11: Osmulski PA, Hochstrasser M, Gaczynska M. A tetrahedral transition state at the active sites of the 20S proteasome is coupled to opening of the alpha-ring channel. Structure. 2009 Aug 12;17(8):1137-47. doi: 10.1016/j.str.2009.06.011. PubMed PMID: 19679091; PubMed Central PMCID: PMC2746003.
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